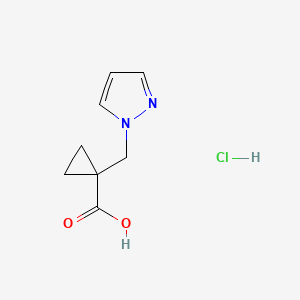
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride
Vue d'ensemble
Description
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, also known as PPCC, is a chemical compound that has recently gained attention in the scientific community due to its unique properties and potential applications. It has an empirical formula of C8H11ClN2O2 and a molecular weight of 202.64 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(CN2N=CC=C2)CC1.[H]Cl . This indicates that the molecule contains a cyclopropane ring with a carboxylic acid group (O=C(O)) and a pyrazole ring (N2N=CC=C2) attached to it. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI code is1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.
Applications De Recherche Scientifique
Synthesis and Reactions
- Synthesis of Derivatives: The compound has been used as a precursor for synthesizing various ester and amide derivatives, with potential applications in medicinal chemistry and organic synthesis. One study describes the reactions of 1H-pyrazole-3-carboxylic acid with various nucleophiles to form corresponding ester or amide derivatives, expanding the potential uses of this compound in creating new chemical entities (Şener et al., 2002).
Crystal Structure and Computational Study
- X-ray Diffraction and DFT Calculations: The structural properties of pyrazole derivatives, including 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been studied using X-ray diffraction and density-functional-theory (DFT) calculations. These studies are crucial for understanding the molecular structure and potential applications in various fields, such as materials science and pharmaceuticals (Shen et al., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition: Pyrazole derivatives, including those related to 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings to protect metals from corrosion (Herrag et al., 2007).
Medicinal Chemistry and Antimicrobial Studies
- Antimicrobial Properties: Some derivatives of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride have been synthesized and evaluated for their antibacterial activities. These studies are important for the development of new antimicrobial agents (Bildirici et al., 2007).
Organometallic Complexes and Anticancer Research
- Anticancer Applications: Organometallic complexes involving pyrazole derivatives have been investigated for their potential as anticancer agents. The study of such complexes is crucial in the development of novel cancer therapies (Stepanenko et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMNKIQZROTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



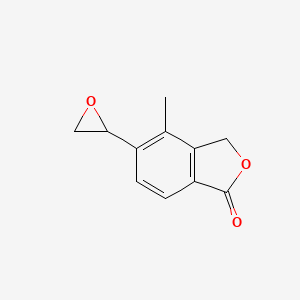
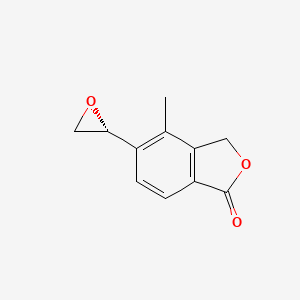
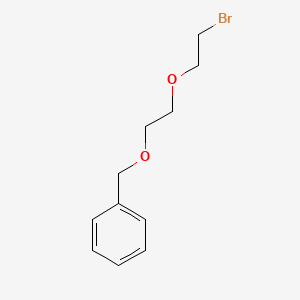
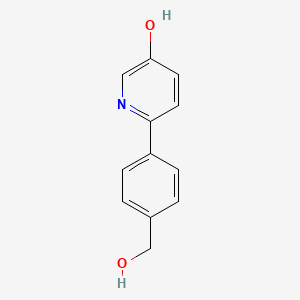
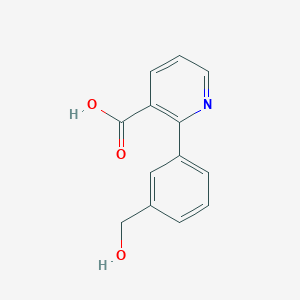
![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
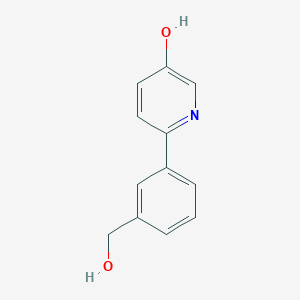
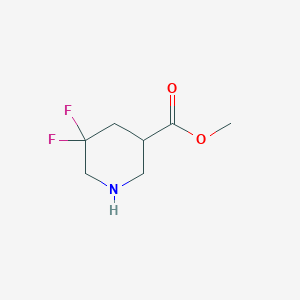
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)

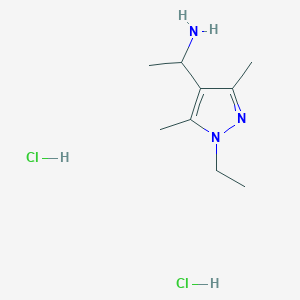
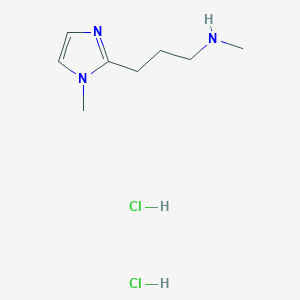
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)